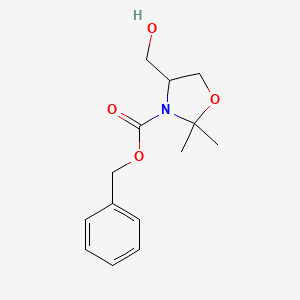
Phosphonotrithioic acid, methyl-, dipropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl methylphosphonotrithioate is an organophosphorus compound with the chemical formula C7H17O3PS3 It is known for its unique structure, which includes a phosphorus atom bonded to three sulfur atoms, one oxygen atom, and three alkyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl methylphosphonotrithioate typically involves the reaction of methylphosphonothioic dichloride with propyl mercaptan in the presence of a base such as triethylamine. The reaction proceeds as follows:
CH3PCl2S+2C3H7SH→CH3PS(SC3H7)2+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting dipropyl methylphosphonotrithioate is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of dipropyl methylphosphonotrithioate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for optimizing yield and purity.
化学反应分析
Types of Reactions
Dipropyl methylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphonothioates.
科学研究应用
Dipropyl methylphosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential use as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
作用机制
The mechanism of action of dipropyl methylphosphonotrithioate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
相似化合物的比较
Similar Compounds
Dimethyl methylphosphonothioate: Similar structure but with methyl groups instead of propyl groups.
Diethyl methylphosphonothioate: Similar structure but with ethyl groups instead of propyl groups.
Dipropyl phosphonothioate: Lacks the methyl group on the phosphorus atom.
Uniqueness
Dipropyl methylphosphonotrithioate is unique due to its specific combination of alkyl groups and the presence of three sulfur atoms bonded to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
996-05-4 |
|---|---|
分子式 |
C7H17PS3 |
分子量 |
228.4 g/mol |
IUPAC 名称 |
methyl-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS3/c1-4-6-10-8(3,9)11-7-5-2/h4-7H2,1-3H3 |
InChI 键 |
ZDUNRJQMFZIUCR-UHFFFAOYSA-N |
规范 SMILES |
CCCSP(=S)(C)SCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


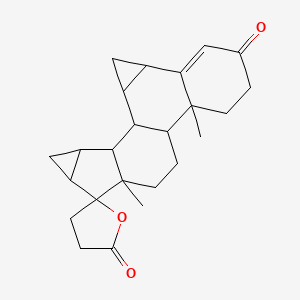
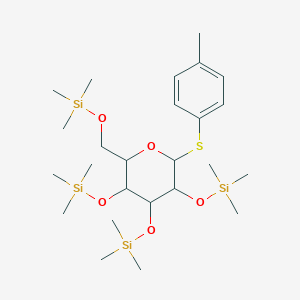


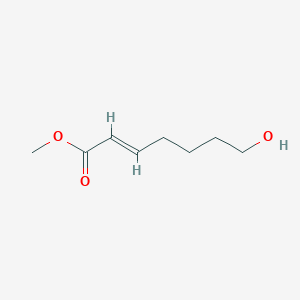
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)
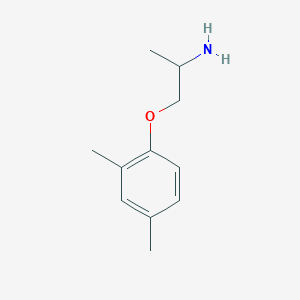
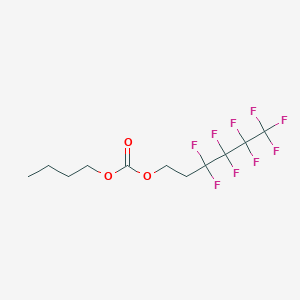

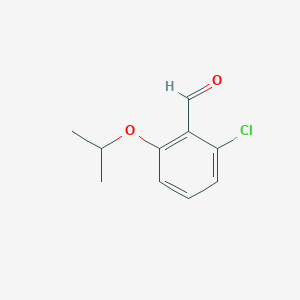

![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)
